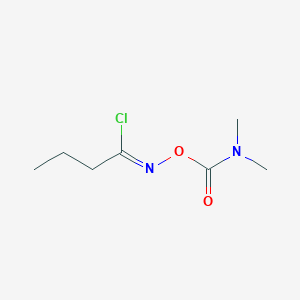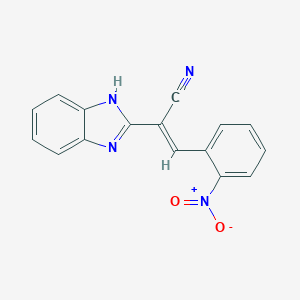
Phenylalanyl-threonyl-arginyl-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-threonyl-arginyl-phenylalaninamide (FTRPA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. FTRPA belongs to the class of peptides known as neuropeptides, which are involved in the regulation of physiological functions such as pain perception, stress response, and appetite regulation.
Wirkmechanismus
The mechanism of action of Phenylalanyl-threonyl-arginyl-phenylalaninamide is not fully understood, but it is believed to act through the modulation of neuropeptide receptors in the central nervous system. Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to bind to the delta opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to have a range of biochemical and physiological effects. In addition to its analgesic effects, Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to have anti-inflammatory effects, and it may also have a role in the regulation of appetite and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Phenylalanyl-threonyl-arginyl-phenylalaninamide in lab experiments is its specificity for the delta opioid receptor, which allows for the precise modulation of pain perception. However, one of the limitations of Phenylalanyl-threonyl-arginyl-phenylalaninamide is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on Phenylalanyl-threonyl-arginyl-phenylalaninamide. One area of research is the development of Phenylalanyl-threonyl-arginyl-phenylalaninamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the role of Phenylalanyl-threonyl-arginyl-phenylalaninamide in the regulation of appetite and metabolism. Additionally, further research is needed to fully understand the mechanism of action of Phenylalanyl-threonyl-arginyl-phenylalaninamide and its potential therapeutic applications in pain management and other areas.
Synthesemethoden
Phenylalanyl-threonyl-arginyl-phenylalaninamide is synthesized using solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of amino acids to a growing peptide chain. The SPPS method allows for the precise control of the amino acid sequence and the purity of the final product. The synthesis of Phenylalanyl-threonyl-arginyl-phenylalaninamide involves the coupling of phenylalanine, threonine, arginine, and phenylalanine amide to form the peptide chain.
Wissenschaftliche Forschungsanwendungen
Phenylalanyl-threonyl-arginyl-phenylalaninamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the major applications of Phenylalanyl-threonyl-arginyl-phenylalaninamide is in the field of pain management. Phenylalanyl-threonyl-arginyl-phenylalaninamide has been shown to have analgesic effects in animal models of pain, and it has been suggested that Phenylalanyl-threonyl-arginyl-phenylalaninamide may be a potential treatment for chronic pain conditions.
Eigenschaften
CAS-Nummer |
135014-49-2 |
|---|---|
Produktname |
Phenylalanyl-threonyl-arginyl-phenylalaninamide |
Molekularformel |
C7H8ClF3N2O |
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C28H40N8O5/c1-17(37)23(29)27(41)34-20(13-8-14-33-28(31)32)25(39)36-22(16-19-11-6-3-7-12-19)26(40)35-21(24(30)38)15-18-9-4-2-5-10-18/h2-7,9-12,17,20-23,37H,8,13-16,29H2,1H3,(H2,30,38)(H,34,41)(H,35,40)(H,36,39)(H4,31,32,33)/t17-,20+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
DKJIDMVTHCJNIY-GLBNMMOUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)O |
Sequenz |
TRFF |
Synonyme |
FTRFamide Phe-Thr-Arg-Phe-NH2 phenylalanyl-threonyl-arginyl-phenylalaninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236418.png)